molecular formula C19H24N2O6 B11483595 ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate CAS No. 1212163-89-7

ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate

Cat. No.: B11483595
CAS No.: 1212163-89-7
M. Wt: 376.4 g/mol
InChI Key: JWMBRHXWZASKPP-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, hydroxy, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3,4-dimethoxybenzaldehyde, a series of reactions involving condensation, cyclization, and esterification can lead to the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific conditions, including temperature, pressure, and solvents, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions, such as temperature and pH, are tailored to facilitate the desired reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through various methods involving the reaction of substituted indazole derivatives with specific reagents. The structural characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and purity.

Biological Activities

Antimicrobial Activity
Research has demonstrated that derivatives of ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate exhibit significant antimicrobial properties. In a study evaluating various synthesized indazole derivatives, compounds showed varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured using the agar diffusion method, revealing that certain derivatives had comparable efficacy to standard antibiotics like penicillin .

Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in biological systems. Studies indicate that certain derivatives exhibit strong radical scavenging activity, which is beneficial for developing therapeutic agents aimed at oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. For instance, docking studies with the DNA gyrase enzyme revealed significant binding interactions that could inhibit bacterial growth by disrupting DNA replication processes .

Potential Therapeutic Applications

Cancer Research
The compound's structural features suggest potential applications in cancer therapy. Preliminary studies indicate that certain derivatives may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Further research is required to elucidate these mechanisms and evaluate the efficacy of these compounds in clinical settings.

Anti-inflammatory Effects
Additional research has pointed towards anti-inflammatory properties associated with this compound class. By inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways, these compounds could serve as leads for developing new anti-inflammatory drugs .

Summary of Research Findings

Study Focus Findings
Antimicrobial ActivitySignificant antibacterial effects against E. coli and S. aureus; comparable to penicillin .
Antioxidant ActivityStrong radical scavenging potential; beneficial for oxidative stress mitigation .
Molecular DockingHigh binding affinity to DNA gyrase; potential for bacterial growth inhibition .
Cancer ResearchInduction of apoptosis in cancer cells; requires further investigation .
Anti-inflammatory EffectsModulation of inflammatory pathways; potential for new anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

Ethyl 4-(3,4-dimethoxyphenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H20N2O5
  • Molecular Weight : 320.34 g/mol
  • IUPAC Name : this compound

This structure features a complex indazole core with multiple functional groups that contribute to its biological activity.

Research has indicated several mechanisms through which this compound exerts its biological effects:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, in vitro studies demonstrated that it exhibits significant antiproliferative effects against A549 (lung cancer) and HeLa (cervical cancer) cells with IC50 values ranging from 2.0 to 20.0 µM .
    • The presence of hydroxyl groups in its structure enhances its interaction with cellular targets, potentially leading to apoptosis in cancer cells.
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Preliminary results showed that it inhibits COX-1 and COX-2 with IC50 values reported at approximately 19.45 µM and 23.8 µM respectively .
    • This inhibition suggests a potential therapeutic role in treating inflammatory diseases.
  • Antioxidant Activity :
    • The presence of multiple hydroxyl groups contributes to its antioxidant properties. Studies have indicated that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.

Table: Summary of Biological Activities

Activity TypeCell Line / ModelIC50 Value (µM)Reference
AnticancerA549 (Lung Cancer)2.0 - 20.0
AnticancerHeLa (Cervical Cancer)2.0 - 20.0
COX-1 InhibitionIn vitro19.45
COX-2 InhibitionIn vitro23.8
AntioxidantDPPH AssayEffective

Properties

CAS No.

1212163-89-7

Molecular Formula

C19H24N2O6

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-6-hydroxy-6-methyl-3-oxo-2,4,5,7-tetrahydro-1H-indazole-5-carboxylate

InChI

InChI=1S/C19H24N2O6/c1-5-27-18(23)16-14(10-6-7-12(25-3)13(8-10)26-4)15-11(9-19(16,2)24)20-21-17(15)22/h6-8,14,16,24H,5,9H2,1-4H3,(H2,20,21,22)

InChI Key

JWMBRHXWZASKPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C2=C(CC1(C)O)NNC2=O)C3=CC(=C(C=C3)OC)OC

solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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